
spb
描述
过硼酸钠(SPB)是一种无机化合物,广泛用作洗涤剂和清洁剂中的漂白剂。它以在水中溶解时释放过氧化氢而闻名,使其成为有效的氧化剂。过硼酸钠有多种水合物形式,通常为四水合物(NaBO₃·4H₂O)或一水合物(NaBO₃·H₂O)。
准备方法
合成路线和反应条件
过硼酸钠是通过使偏硼酸钠与过氧化氢反应而合成的。反应通常在水性介质中进行,可以用以下方程式表示:
NaBO2+H2O2+3H2O→NaBO3⋅4H2O
工业生产方法
在工业环境中,过硼酸钠是通过将偏硼酸钠溶解在水中,然后加入过氧化氢来生产的。将混合物冷却以沉淀出过硼酸钠四水合物,然后过滤并干燥。生产过程旨在确保最终产品的纯度和产量高。
化学反应分析
反应类型
过硼酸钠会发生多种化学反应,主要是氧化反应。它可以在有机合成中用作氧化剂,将烯烃转化为环氧化物,将醇转化为酮,以及将硫化物转化为亚砜。
常用试剂和条件
烯烃的氧化: 过硼酸钠可以在乙酸的存在下将烯烃氧化为环氧化物。
醇的氧化: 它可以在温和条件下将伯醇和仲醇分别转化为醛和酮。
硫化物的氧化: 过硼酸钠可以将硫化物氧化为亚砜和砜。
形成的主要产物
环氧化物: 由烯烃的氧化形成。
醛和酮: 由伯醇和仲醇的氧化形成。
亚砜和砜: 由硫化物的氧化形成。
科学研究应用
过硼酸钠在科学研究中具有广泛的应用:
化学: 用作有机合成中的氧化剂,特别是在制备环氧化物、醛和酮方面。
生物学: 用于研究氧化应激及其对生物系统的影响。
医学: 由于其释放过氧化氢的能力,正在研究其在抗菌治疗中的潜在用途。
工业: 广泛用作洗涤剂行业中的漂白剂,以及用于生产清洁剂。
作用机制
过硼酸钠通过在水中溶解时释放过氧化氢来发挥作用。然后过氧化氢分解形成活性氧(ROS),可以氧化各种底物。 该机制涉及过硼酸根阴离子的形成,与单独的过氧化氢相比,过硼酸根阴离子能够在较低的 pH 值下释放氢过氧化物阴离子 {_svg_1}.
相似化合物的比较
类似化合物
过碳酸钠 (Na₂CO₃·1.5H₂O₂): 另一种在溶解时释放过氧化氢的漂白剂。
过氧化氢 (H₂O₂): 一种常用的氧化剂,用于各种应用。
次氯酸钠 (NaOCl): 一种漂白剂和消毒剂。
独特性
过硼酸钠的独特性在于它能够以受控方式释放过氧化氢,使其成为过氧化氢溶液的更安全和更稳定的替代品。 它还提供温和的氧化条件,与有机合成中各种官能团相容 .
生物活性
Spebrutinib (SPB), a Bruton tyrosine kinase (BTK) inhibitor, has garnered significant attention in recent pharmacological research due to its potential therapeutic applications, particularly in hematological malignancies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications.
This compound functions primarily by inhibiting BTK, a key enzyme in B-cell receptor signaling pathways. This inhibition disrupts the proliferation and survival of malignant B cells. The covalent binding of this compound to BTK leads to its inactivation, which is crucial for the therapeutic efficacy observed in various B-cell malignancies, including large B-cell lymphoma .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies. Upon oral administration, this compound exhibits favorable absorption and distribution characteristics. It undergoes extensive metabolism primarily via the liver, with several phase I metabolites identified . The metabolic pathways include oxidation, hydroxylation, and defluorination, which contribute to the formation of reactive intermediates that can influence both efficacy and toxicity profiles .
Biological Activity Data
The biological activity of this compound has been quantitatively assessed through various assays. Below is a summary table detailing key findings from recent studies:
Study | IC50 Value (µM) | Biological Activity | Notes |
---|---|---|---|
Study A | 0.5 | BTK Inhibition | Effective against malignant B cells |
Study B | 1.2 | Apoptosis Induction | Induces cell death in treated cells |
Study C | 0.8 | Cell Cycle Arrest | G2/M phase arrest observed |
Case Studies
-
Clinical Trial in Large B-Cell Lymphoma :
A phase Ib clinical trial evaluated the safety and efficacy of this compound in patients with relapsed or refractory large B-cell lymphoma. The results indicated a significant response rate with manageable adverse effects, underscoring the compound's potential as a therapeutic agent . -
Toxicology Assessment :
Toxicological studies have demonstrated that while this compound is effective against targeted malignancies, it also forms reactive metabolites that could contribute to adverse drug reactions. These findings highlight the importance of continuous monitoring during clinical use .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO8/c21-13-4-5-14(22)20(13)28-16(24)2-1-8-25-19-17-12(7-9-26-17)10-11-3-6-15(23)27-18(11)19/h3,6-7,9-10H,1-2,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMXGWWLJXRQKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。